molecular formula C11H21NO5S B2582962 tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate CAS No. 1033718-11-4

tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate

Cat. No. B2582962
CAS RN: 1033718-11-4
M. Wt: 279.35
InChI Key: QZMISUGTEOFBGE-DTORHVGOSA-N
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Description

“tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate” is a chemical compound with the molecular weight of 264.35 .


Synthesis Analysis

The synthesis of carbamates, which includes “this compound”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-7-5-8(6-7)17(14,15)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8- .


Chemical Reactions Analysis

The chemical reactions involving carbamates like “this compound” are diverse. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .

Scientific Research Applications

Enantioselective Synthesis

The compound has significant importance as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in facilitating the synthesis process highlights its utility in producing compounds with potential applications in medicinal chemistry and drug development. The structural analysis of this compound confirms the relative substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine, which is critical for its application in the synthesis of analogues (Ober, Marsch, Harms, & Carell, 2004).

Asymmetric Mannich Reaction

The utility of tert-butyl derivatives in asymmetric Mannich reactions exemplifies another area of application in scientific research. These reactions are fundamental in creating chiral amino carbonyl compounds, showcasing the versatility of tert-butyl derivatives in synthesizing complex molecular structures. The methodology emphasizes the compound's role in proline-mediated reactions, crucial for producing compounds with specific stereochemistry (Yang, Pan, & List, 2009).

Organic Synthesis Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates represent a class of N-(Boc) nitrone equivalents, highlighting the compound's application as a building block in organic synthesis. These compounds have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics. This application is pivotal in synthesizing N-(Boc)hydroxylamines, further showcasing the compound's utility in creating diverse chemical entities (Guinchard, Vallée, & Denis, 2005).

Diels-Alder Reaction

The compound's involvement in Diels-Alder reactions represents its application in synthesizing cycloadducts, which are crucial in constructing complex organic frameworks. This application underscores the significance of tert-butyl derivatives in facilitating cycloaddition reactions, essential for creating compounds with potential pharmaceutical applications (Padwa, Brodney, & Lynch, 2003).

Anti-Cancer Drug Synthesis

The compound serves as a key intermediate in synthesizing anti-cancer drug intermediates. Its synthesis and structural confirmation via NMR highlight its critical role in drug development processes. This application demonstrates the compound's utility in medicinal chemistry, particularly in synthesizing compounds with therapeutic potential against cancer (Hao, 2011).

Safety and Hazards

The safety information for this compound indicates that it is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P310 .

properties

IUPAC Name

[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutyl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12(4)8-6-9(7-8)17-18(5,14)15/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMISUGTEOFBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901136611
Record name 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1033718-21-6
Record name 1,1-Dimethylethyl N-methyl-N-[trans-3-[(methylsulfonyl)oxy]cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901136611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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